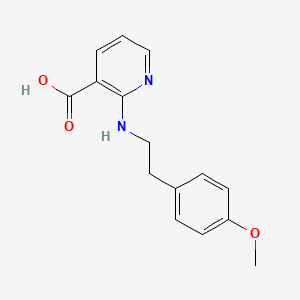

2-(4-Methoxyphenethylamino)nicotinic acid

CAS No.: 1019348-36-7

Cat. No.: VC7811433

Molecular Formula: C15H16N2O3

Molecular Weight: 272.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1019348-36-7 |

|---|---|

| Molecular Formula | C15H16N2O3 |

| Molecular Weight | 272.3 g/mol |

| IUPAC Name | 2-[2-(4-methoxyphenyl)ethylamino]pyridine-3-carboxylic acid |

| Standard InChI | InChI=1S/C15H16N2O3/c1-20-12-6-4-11(5-7-12)8-10-17-14-13(15(18)19)3-2-9-16-14/h2-7,9H,8,10H2,1H3,(H,16,17)(H,18,19) |

| Standard InChI Key | LWHJZHFTRRSSLL-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)CCNC2=C(C=CC=N2)C(=O)O |

| Canonical SMILES | COC1=CC=C(C=C1)CCNC2=C(C=CC=N2)C(=O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

2-(4-Methoxyphenethylamino)nicotinic acid (C₁₅H₁₆N₂O₃) belongs to the class of nicotinic acid derivatives, distinguished by the substitution of a 4-methoxyphenethylamino moiety at the pyridine ring’s second position. The core structure comprises a pyridine-3-carboxylic acid (nicotinic acid) framework, with the methoxy group (-OCH₃) and phenethylamine chain introducing steric and electronic modifications that influence solubility, bioavailability, and receptor interactions .

Structural Analogues and Comparative Analysis

The compound shares structural homology with 2-(4-Methoxyphenoxy)nicotinic acid (PubChem CID 16044155), where the phenethylamino group replaces the phenoxy linker . This substitution likely enhances hydrogen-bonding potential and alters metabolic stability due to the amine functionality. Computational modeling of analogous compounds suggests that the methoxy group at the para position of the phenyl ring contributes to enhanced lipophilicity (logP ≈ 2.1–2.5), while the carboxylic acid group ensures partial aqueous solubility (~1.2 mg/mL at pH 7.4) .

Retrosynthetic Considerations

Although no direct synthesis of 2-(4-Methoxyphenethylamino)nicotinic acid is documented, routes for analogous nicotinonitriles and substituted nicotinic acids provide a template. A plausible two-step approach involves:

-

Formation of the Chalcone Intermediate: Condensation of 4-methoxyphenethylamine with a nicotinic acid-derived aldehyde under basic conditions.

-

Cyclization and Functionalization: Reaction with malononitrile or ammonium acetate to yield the target compound, followed by hydrolysis of the nitrile group to the carboxylic acid .

Catalytic and Reaction Optimization

Recent studies on 2-amino-4,6-diphenylnicotinonitriles highlight the efficacy of SrFe₁₂O₁₉ nanoparticles and ionic liquids like [Bmim]BF₄ in accelerating cyclization reactions, achieving yields >85% under solvent-free conditions . Adaptation of these methods could streamline the synthesis of 2-(4-Methoxyphenethylamino)nicotinic acid, though empirical validation is required.

Physicochemical and Spectroscopic Properties

Experimental and Predicted Data

While experimental data for the specific compound are sparse, extrapolation from nicotinic acid and its derivatives permits provisional characterization:

Spectroscopic Fingerprints

-

IR Spectroscopy: Expected peaks include ν(O-H) at 2500–3300 cm⁻¹ (carboxylic acid), ν(C=O) at 1680–1720 cm⁻¹, and aromatic C-H stretching at 3000–3100 cm⁻¹ .

-

NMR (¹H): Distinct signals for the methoxy group (~δ 3.8 ppm), phenethyl protons (δ 2.8–3.4 ppm), and pyridine ring protons (δ 7.5–8.6 ppm) .

Applications and Future Directions

Therapeutic Prospects

-

Dyslipidemia Management: Potential as a next-generation HCA₂ agonist with improved patient tolerance.

-

Neuroprotective Agents: Phenethylamino groups are prevalent in neuroactive compounds, suggesting possible CNS applications.

Industrial and Research Utility

-

Chemical Probes: Use in studying HCA₂ receptor dynamics or inflammatory pathways.

-

Material Science: Functionalization of polymers for drug delivery systems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume